Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with a chloro group and a dimethylaminoethylmethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 2-(dimethylamino)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and a base like sodium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation of 2-chlorotoluene, followed by further functionalization to introduce the dimethylaminoethylmethylamino group. This process is carried out in large-scale reactors under optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzonitriles, amines, and imines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of dyes, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzonitrile: A simpler analog with a chloro group and a nitrile group.
4-Dimethylaminobenzonitrile: Contains a dimethylamino group and a nitrile group but lacks the chloro substitution.
Uniqueness
Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is unique due to the presence of both the chloro and dimethylaminoethylmethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
821776-65-2 |
---|---|
Molekularformel |
C12H16ClN3 |
Molekulargewicht |
237.73 g/mol |
IUPAC-Name |
2-chloro-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile |
InChI |
InChI=1S/C12H16ClN3/c1-15(2)6-7-16(3)11-5-4-10(9-14)12(13)8-11/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
OVJADYJPTSFGTG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.